

Application Notes and Protocols: KYA1797K in Patient-Derived Organoid Cultures

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Compound of Interest

Compound Name: KYA1797K

Cat. No.: B15541600

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These application notes provide a comprehensive overview of the use of **KYA1797K**, a potent dual inhibitor of the Wnt/ β -catenin and Ras signaling pathways, in patient-derived organoid (PDO) cultures. The protocols outlined below are intended for researchers investigating novel therapeutic strategies for cancers with aberrant Wnt and Ras signaling, particularly colorectal cancer (CRC).

Introduction

Patient-derived organoids are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of an individual patient's tumor.[1][2] This technology provides a powerful platform for preclinical drug screening and personalized medicine.[3][4] **KYA1797K** is a small molecule that has been shown to effectively suppress the growth of cancer cells by promoting the degradation of both β -catenin and Ras.[5][6] This dual-targeting mechanism makes it a promising candidate for treating cancers with mutations in both the APC and KRAS genes, which are common in colorectal cancer.[5][7]

Mechanism of Action

KYA1797K directly binds to the regulator of G-protein signaling (RGS) domain of axin, a key component of the β -catenin destruction complex.[5][8] This binding enhances the formation of the destruction complex, leading to the activation of GSK3 β . [8][9] Activated GSK3 β then

phosphorylates both β -catenin and Ras, marking them for ubiquitination and subsequent proteasomal degradation.[6][9] By destabilizing these two critical oncoproteins, **KYA1797K** effectively inhibits two major signaling pathways implicated in cancer progression.[5][10]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of **KYA1797K** from various studies.

Table 1: In Vitro Efficacy of **KYA1797K**

Parameter	Cell Line/Model	Value	Reference
IC50	HEK293 cells (TOPflash assay)	0.75 μ M	[9][10]
Concentration for effect	NCI-N87, MKN74 cells	5 or 25 μ M (24h)	[10]
Concentration for effect	NCI-H1650 cells	25 μ M (0-24h)	[10]
Concentration for effect	HCT15, SW480 cells	25 μ M (72h)	[10]

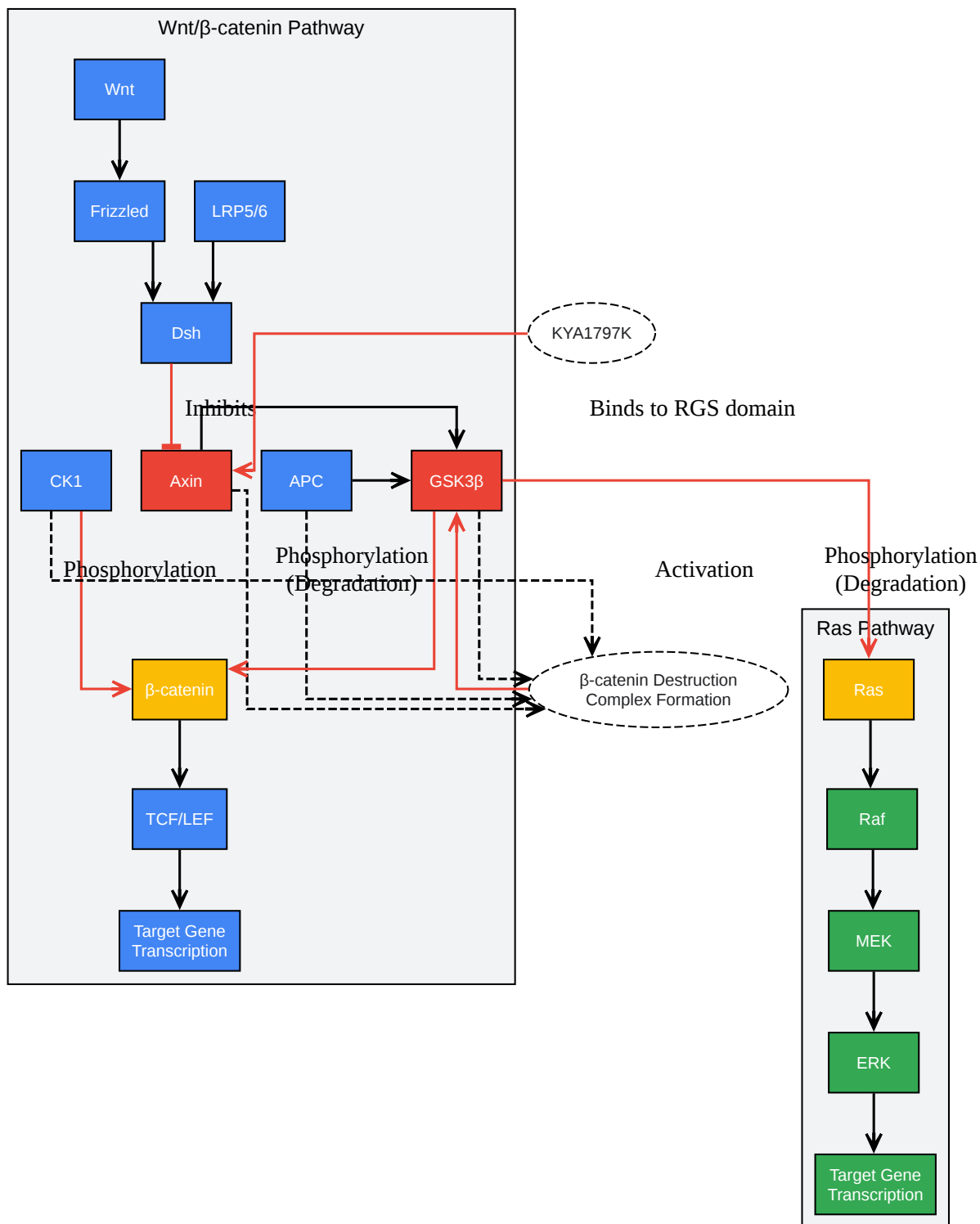
Table 2: In Vivo Efficacy of **KYA1797K**

Parameter	Animal Model	Dosage	Outcome	Reference
Tumor Reduction	D-MT cell line xenograft	25 mg/kg (i.p.)	~70% reduction in tumor weight and volume	[6][10]
Tumor Reduction	ApcMin/+/ G12DLA2 mouse model	25 mg/kg	Significant suppression of tumor growth	[6]

Table 3: Effects of **KYA1797K** on Colorectal Cancer Organoids

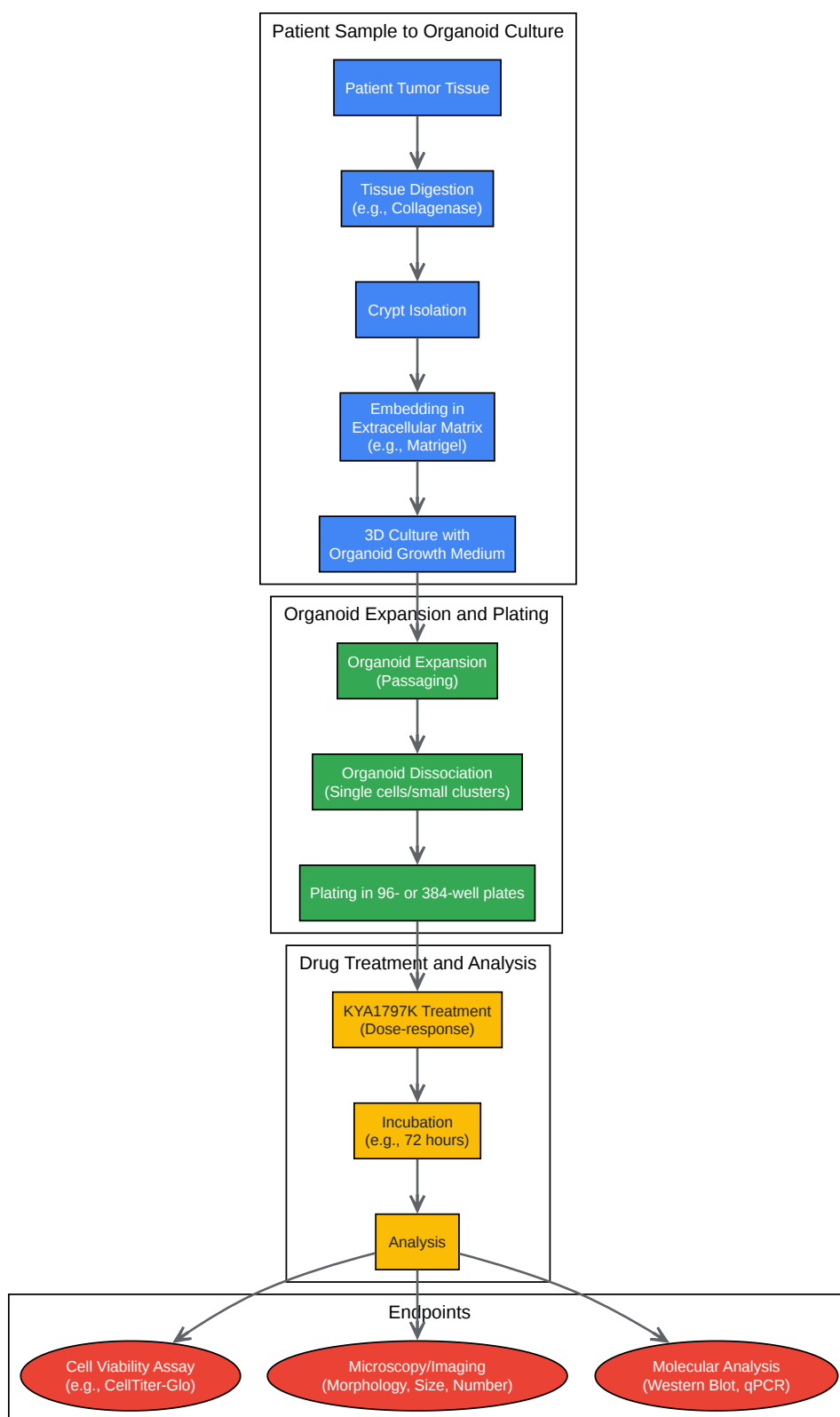
Parameter	Organoid Model	Treatment	Observation	Reference
Growth Inhibition	ApcMin/+/ KrasG 12DLA2 mouse tumor organoids	KYA1797K	Inhibition of organoid growth	[7]
Morphological Changes	ApcMin/+/ KrasG 12DLA2 mouse tumor organoids	KYA1797K	Transformation of benign tumor structures into normal-like structures	[7] [11]
Viability	ApcMin/+/ KrasG 12DLA2 mouse tumor organoids	KYA1797K	Reduced cell viability	[11]

Signaling Pathway and Experimental Workflow Diagrams



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Caption: **KYA1797K** enhances the formation of the β-catenin destruction complex.



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